molecular formula C12H18Br2 B3180625 1,3-Dibromo-5,7-dimethyladamantane CAS No. 21912-23-2

1,3-Dibromo-5,7-dimethyladamantane

Cat. No. B3180625
CAS RN: 21912-23-2
M. Wt: 322.08 g/mol
InChI Key: XIWKEBIXYLMOKD-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5,7-dimethyladamantane” is a chemical compound with the molecular formula C12H18Br2 . It is derived from adamantane, a type of polycyclic alkane .


Synthesis Analysis

The synthesis of “1,3-Dibromo-5,7-dimethyladamantane” involves a C-H insertion reaction with phenylchlorocarbene . The process includes adding bromine, iron powder, and 1,2-dichloroethane to a reaction bottle, heating the mixture, and then slowly adding 1,3-dimethyladamantane .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5,7-dimethyladamantane” includes two bromine atoms attached to the carbon atoms of the adamantane structure . It contains a total of 34 bonds, including 16 non-H bonds, 4 six-membered rings, and 3 eight-membered rings .


Chemical Reactions Analysis

“1,3-Dibromo-5,7-dimethyladamantane” undergoes a C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .


Physical And Chemical Properties Analysis

“1,3-Dibromo-5,7-dimethyladamantane” has a molecular weight of 322.079 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 292.0±13.0 °C at 760 mmHg, and a flash point of 148.8±19.1 °C . Its refractive index is 1.633 .

Safety and Hazards

“1,3-Dibromo-5,7-dimethyladamantane” is classified as a flammable liquid . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

1,3-dibromo-5,7-dimethyladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWKEBIXYLMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5,7-dimethyladamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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